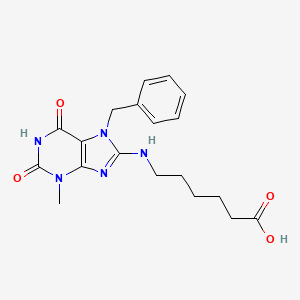![molecular formula C17H19N5O4 B6549809 8-(ethylamino)-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 1040667-09-1](/img/structure/B6549809.png)
8-(ethylamino)-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Ethylamino)-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative with significant biochemical and pharmacological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(ethylamino)-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves a multi-step process that incorporates both organic synthesis and purification techniques. Starting with a purine nucleus, ethylamino groups are introduced through amination reactions, while the methoxyphenyl group is attached via condensation reactions. The reaction conditions usually involve controlled temperatures, use of organic solvents, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrially, the production of this compound might involve the use of advanced techniques such as continuous flow synthesis and automation to maintain consistency and scalability. Catalysts and solvents used are often chosen based on their environmental impact and efficiency, aligning with green chemistry principles.
化学反応の分析
Types of Reactions
8-(Ethylamino)-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions:
Oxidation: : Can be oxidized using agents such as hydrogen peroxide under controlled conditions.
Reduction: : Reduced using agents like sodium borohydride.
Substitution: : Aromatic substitution can occur at the methoxyphenyl ring.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Sodium borohydride, lithium aluminium hydride.
Substitution: : Nucleophilic reagents such as halides, under acidic or basic conditions.
Major Products Formed
The products vary based on the reactions, ranging from oxidized derivatives to substituted purines, each with unique pharmacological properties.
科学的研究の応用
The compound has extensive applications in:
Chemistry: : Used as a precursor for synthesizing other purine derivatives.
Biology: : Acts as a molecular probe in nucleic acid studies.
Medicine: : Potential therapeutic agent due to its interaction with specific enzymes and receptors.
Industry: : Utilized in manufacturing various biochemical assays.
作用機序
The compound exerts its effects by interacting with nucleic acid components and enzymes. It primarily targets purine nucleotide pathways, influencing cellular metabolism and signal transduction. The exact mechanism often involves binding to active sites of enzymes, modifying their activity.
類似化合物との比較
When compared to other purine derivatives, 8-(ethylamino)-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione stands out due to its unique structural modifications which enhance its binding affinity and specificity.
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): : Another purine derivative, widely known for its stimulant effects.
Theophylline (1,3-dimethylxanthine): : Used in the treatment of respiratory diseases.
Adenine (6-aminopurine): : A fundamental component of nucleic acids.
Conclusion
This compound is a remarkable compound with diverse applications across scientific research and industry. Its synthesis and reactivity showcase the intriguing complexity of purine chemistry.
特性
IUPAC Name |
8-(ethylamino)-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4/c1-4-18-16-19-14-13(15(24)20-17(25)21(14)2)22(16)9-12(23)10-5-7-11(26-3)8-6-10/h5-8H,4,9H2,1-3H3,(H,18,19)(H,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMHCEKTXOJVCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1CC(=O)C3=CC=C(C=C3)OC)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(4-chlorophenyl)methyl]-6-oxo-N'-pentanoyl-1,6-dihydropyridine-3-carbohydrazide](/img/structure/B6549738.png)
![1-[(4-chlorophenyl)methyl]-N'-(2-ethoxyacetyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide](/img/structure/B6549750.png)
![N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-3-methylbenzohydrazide](/img/structure/B6549755.png)
![N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-3,4-dimethylbenzohydrazide](/img/structure/B6549758.png)
![N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2-ethoxybenzohydrazide](/img/structure/B6549760.png)
![5-chloro-N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2-methoxybenzohydrazide](/img/structure/B6549767.png)
![N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2,6-difluorobenzohydrazide](/img/structure/B6549774.png)
![N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2-(3-methylphenyl)acetohydrazide](/img/structure/B6549777.png)
![2-(4-chlorophenyl)-N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}acetohydrazide](/img/structure/B6549779.png)
![N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B6549795.png)
![1-[(4-chlorophenyl)methyl]-N'-(ethoxycarbonyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide](/img/structure/B6549800.png)
![8-butyl-7-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6549801.png)
![7-(4-methoxyphenyl)-1-methyl-8-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6549802.png)

